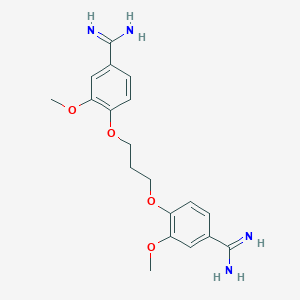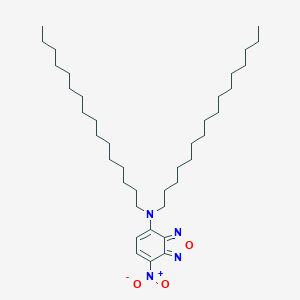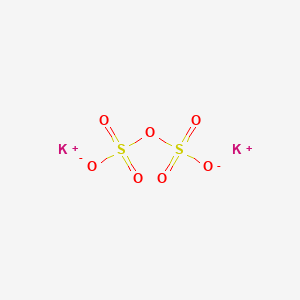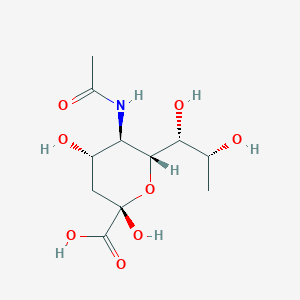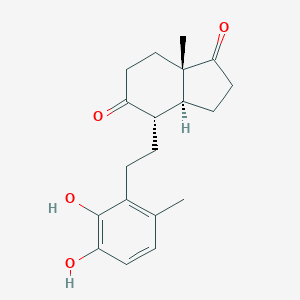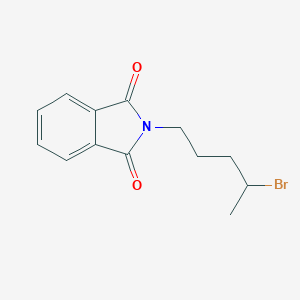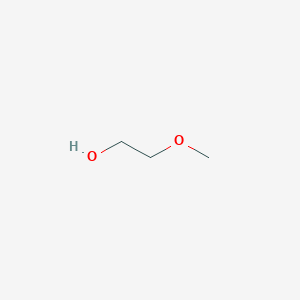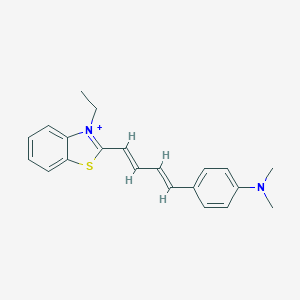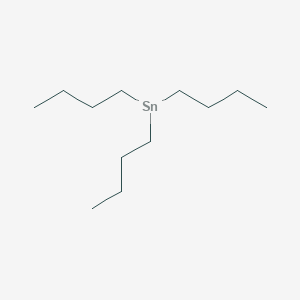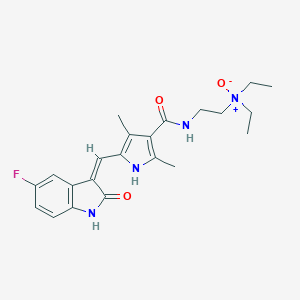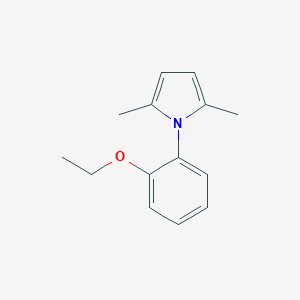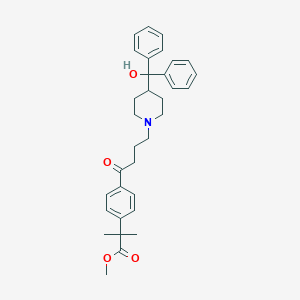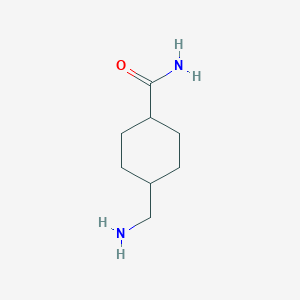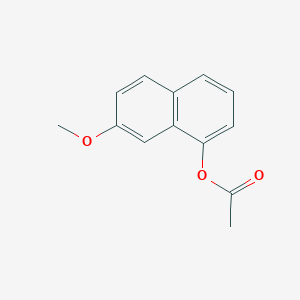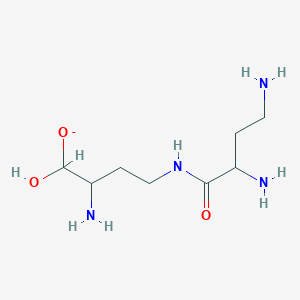
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate, commonly known as ADH, is a compound that has gained significant attention in scientific research over the years. ADH is a derivative of aspartic acid and is known for its ability to chelate metal ions, especially copper and iron.
Wirkmechanismus
The mechanism of action of ADH involves its ability to chelate metal ions, especially copper and iron. ADH binds to these metal ions and prevents them from participating in various biochemical reactions that can lead to cellular damage. ADH also acts as an antioxidant and scavenges free radicals, which can cause cellular damage and contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
ADH has been shown to have various biochemical and physiological effects. Studies have shown that ADH can effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases. ADH has also been shown to have antioxidant properties and can scavenge free radicals, which can cause cellular damage and contribute to the development of various diseases. Additionally, ADH has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using ADH in lab experiments is its ability to effectively chelate metal ions, especially copper and iron. This makes ADH an ideal candidate for studying the role of metal ions in various biological processes and diseases. However, one of the limitations of using ADH in lab experiments is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the study of ADH. One of the most significant directions is the development of new and more efficient synthesis methods for ADH. This would make ADH more widely available and affordable for use in research. Another future direction is the study of the potential therapeutic applications of ADH in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, further research is needed to understand the mechanism of action of ADH in more detail and to identify new targets for its use in research and therapy.
Conclusion:
In conclusion, ADH is a compound that has gained significant attention in scientific research over the years. ADH has been extensively studied for its various scientific research applications, including its ability to chelate metal ions, its antioxidant properties, and its anti-inflammatory properties. ADH has several advantages for use in lab experiments, including its ability to effectively chelate metal ions. However, one of the limitations of using ADH in lab experiments is its relatively high cost. There are several future directions for the study of ADH, including the development of new and more efficient synthesis methods and the study of its potential therapeutic applications in various diseases.
Synthesemethoden
ADH can be synthesized using various methods, including the reaction of aspartic acid with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in the presence of triethylamine. The reaction mixture is then treated with 1,2-diaminobutane to obtain ADH. Another method involves the reaction of aspartic acid with N,N'-carbonyldiimidazole (CDI) and 1,2-diaminobutane in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to obtain ADH.
Wissenschaftliche Forschungsanwendungen
ADH has been extensively studied for its various scientific research applications. One of the most significant applications of ADH is in the field of metal chelation therapy. ADH has been shown to effectively chelate copper and iron ions, which are known to play a crucial role in the development of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. ADH has also been studied for its antioxidant properties and its ability to scavenge free radicals, which are known to cause cellular damage and contribute to the development of various diseases.
Eigenschaften
CAS-Nummer |
117153-91-0 |
|---|---|
Produktname |
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
Molekularformel |
C8H19N4O3- |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
InChI-Schlüssel |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Kanonische SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Synonyme |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



